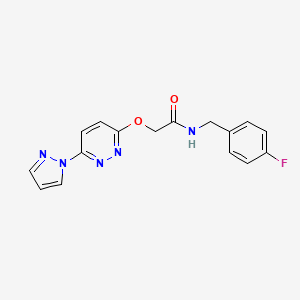
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-fluorobenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-fluorobenzyl)acetamide is a synthetic molecule that may be of interest due to its potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar heterocyclic compounds that could inform the analysis of the target molecule. These compounds are often explored for their potential use in medicinal chemistry, particularly as anticancer agents or fluorescent probes.
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step reactions that can include the formation of imidazo[1,2-a]pyridines and pyrazolylacetamide derivatives. For instance, the one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles followed by acidic hydrolysis produces imidazo[1,2-a]pyridine derivatives . Similarly, the synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives involves a five-step process using methyl 3-methoxy-5-methylbenzoate as a key intermediate . These methods could potentially be adapted to synthesize the compound of interest.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds like the ones studied in the papers is characterized by the presence of multiple rings, including imidazo[1,2-a]pyridine and pyrazine rings. These structures are known for their ability to interact with various biological targets due to the presence of nitrogen atoms that can form hydrogen bonds . The target compound's structure, with a pyrazolylpyridazine moiety, suggests potential for similar interactions.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by their heterocyclic framework. For example, the imidazo[1,2-a]pyridine derivatives can act as fluorescent probes for mercury ions, indicating that they can participate in selective binding reactions . The oxidation of 4-arylidene-2-methyl-1H-imidazol-5(4H)-ones with selenium dioxide to form imidazo[1,2-a]pyrazine derivatives demonstrates the potential for structural modification through oxidation reactions . These reactions could be relevant when considering the reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are often determined by their molecular structure. The presence of aromatic systems and heteroatoms can lead to significant absorption and emission properties, making some of these compounds suitable as fluorogenic dyes . The anticancer activity of certain pyrazolylacetamide derivatives has been tested, with some compounds showing appreciable cancer cell growth inhibition . These properties are crucial when considering the application of the compound in biological systems.
科学的研究の応用
Novel Coordination Complexes and Antioxidant Activity
Research has demonstrated the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, showcasing the effect of hydrogen bonding on self-assembly processes. These complexes exhibit significant antioxidant activity, suggesting potential applications in developing antioxidant agents and exploring metal-organic frameworks for various purposes including catalysis and material science (Chkirate et al., 2019).
Anti-Lung Cancer Activity
Another study focused on novel fluoro substituted benzo[b]pyran derivatives, highlighting their anti-lung cancer activity. This indicates the potential of similar fluorinated compounds in therapeutic applications, particularly in designing new anticancer agents (Hammam et al., 2005).
Heterocyclic Compound Synthesis
Research on the preparation of pyrazolo[3,4-d]-pyrimidines from pyrazole-o-aminonitriles points to a keen interest in synthesizing heterocyclic compounds with potential chemical and pharmacological activities. These activities might include applications in drug development, especially for conditions that benefit from the modulation of pyrazole and pyrimidine-based structures (Al-Afaleq & Abubshait, 2001).
Anti-inflammatory Activity
The synthesis of N-(3-chloro-4-fluorophenyl) derivatives and their evaluation for anti-inflammatory activity demonstrate the relevance of substituting pyrazole rings for medical applications. Such compounds could serve as lead molecules in the development of new anti-inflammatory drugs, showcasing the potential of incorporating fluorine atoms and pyrazole motifs into bioactive molecules (Sunder & Maleraju, 2013).
Spectroscopic and Quantum Mechanical Studies
Studies on benzothiazolinone acetamide analogs through spectroscopic, quantum mechanical analyses, and their photovoltaic efficiency modeling highlight the multifaceted applications of these compounds. This includes their use in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and potential in molecular electronics. The exploration of NLO (Non-Linear Optical) activity further suggests applications in materials science and optoelectronics (Mary et al., 2020).
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O2/c17-13-4-2-12(3-5-13)10-18-15(23)11-24-16-7-6-14(20-21-16)22-9-1-8-19-22/h1-9H,10-11H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMGTRCWMGGSEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)OCC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-fluorobenzyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2502512.png)
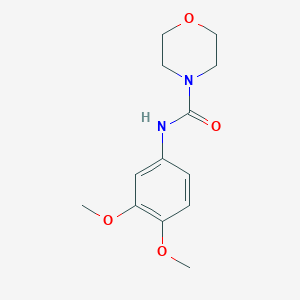
![Methyl 4-{[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl}benzoate](/img/structure/B2502518.png)
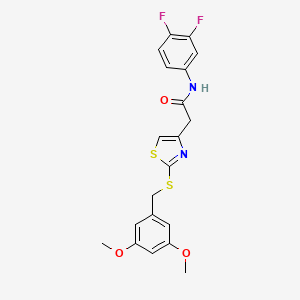

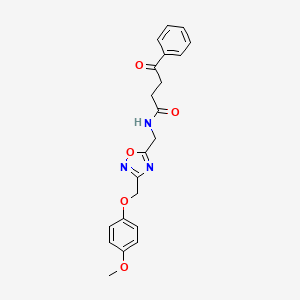

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2502523.png)
![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(3-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2502524.png)
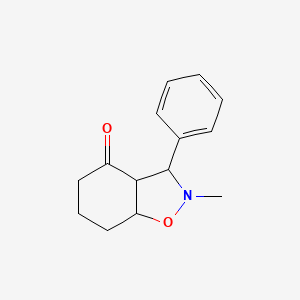
![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-phenylsulfanylpropanamide](/img/structure/B2502526.png)
![Tert-butyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-carboxylate](/img/structure/B2502528.png)
![3-Chloranyl-~{n}-(4-Methoxyphenyl)-4-[(2-Methyl-3-Oxidanylidene-Cyclopenten-1-Yl)amino]benzamide](/img/structure/B2502533.png)